Nicodicosapent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicodicosapent is a fatty acid niacin conjugate . It is also an inhibitor of the sterol regulatory element binding protein (SREBP), a key regulator of cholesterol metabolism proteins such as PCSK9, HMG-CoA reductase, ATP citrate lyase, and NPC1L1 . It is a small molecule drug and its CAS number is 1269181-69-2 .
Synthesis Analysis
This compound decreases the production of mature SREBP-2 protein in HepG2 cells . It does not interact with the GPR109A receptor . It shows a synergistic inhibition on secreted PCSK9 and has an IC50 value of 17 μM . It significantly inhibits ApoB secretion in a dose-dependent manner with IC50 of 27 μM .Molecular Structure Analysis
The molecular weight of this compound is 449.63 . Its molecular formula is C28H39N3O2 . The SMILES representation of its structure is O=C(C1=CC=CN=C1)NCCNC(CCC/C=C\C/C=C\C/C=C\C/C=C\CC)=O .Chemical Reactions Analysis
This compound results in a time-dependent hydrolysis in HepG2 cells . In vivo, this compound (100 mg/kg po) produces high plasma levels of nicotinuric acid in the plasma .Physical And Chemical Properties Analysis
This compound appears as a solid, light yellow to yellow substance . It is soluble in DMSO (≥ 100 mg/mL) and ethanol (3.33 mg/mL) .Wissenschaftliche Forschungsanwendungen
Nicotine and tobacco use have been extensively studied for their effects on public health, including the role of nicotine in physiological and pharmacological research. This research spans across biological, behavioral, and social sciences, highlighting nicotine's dual role as a public health concern and a tool for scientific investigation (Perkins et al., 1996).
The Society for Research on Nicotine and Tobacco has focused on disseminating information about nicotine research from various perspectives, including the structure and function of neuronal nicotinic acetylcholine receptors. This research aims to understand nicotine's effects in the brain and its potential therapeutic applications, despite its potential toxicity (Heishman et al., 1997).
The NIH Pharmacogenetics Research Network (PGRN) concentrates on correlating drug response with genetic variation, including research on drugs used to treat nicotine addiction. This comprehensive approach covers a range of medical disorders and focuses on specific protein groups interacting with drugs (Giacomini et al., 2007).
Nicotine and other nicotinic agonists have been found to improve performance on attention and memory tasks, suggesting potential therapeutic uses of nicotine for cognitive impairments associated with various neurological disorders (Rezvani & Levin, 2001).
The ecological roles and biological activities of specialized metabolites from the genus Nicotiana, which includes tobacco, have been studied extensively. This research highlights the natural products from Nicotiana species and their ecological roles in response to stress factors, providing a broader understanding of these compounds' functions and activities (Jassbi et al., 2017).
Wirkmechanismus
Nicodicosapent is a SREBF1 inhibitor . It serves as the precursor for the prostaglandin-3 and thromboxane-3 families . It lowers serum lipid concentration, reduces the incidence of cardiovascular disorders, prevents platelet aggregation, and inhibits arachidonic acid conversion into the thromboxane-2 and prostaglandin-2 families .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]amino]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27(32)30-23-24-31-28(33)26-20-19-22-29-25-26/h3-4,6-7,9-10,12-13,15-16,19-20,22,25H,2,5,8,11,14,17-18,21,23-24H2,1H3,(H,30,32)(H,31,33)/b4-3-,7-6-,10-9-,13-12-,16-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQALOWPCKMFDQ-JLNKQSITSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCNC(=O)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCNC(=O)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1269181-69-2 |
Source
|
Record name | Nicodicosapent [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269181692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NICODICOSAPENT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72995E50VA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.